molecular formula C21H26N6O3S B2772197 1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-61-8

1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2772197
CAS No.: 1105220-61-8
M. Wt: 442.54
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H26N6O3S and its molecular weight is 442.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound “1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function .

Mode of Action

The compound interacts with DNA through intercalation . This interaction disrupts the normal structure and function of DNA, which can lead to the inhibition of DNA replication and transcription . This disruption can have a significant impact on cellular processes, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Given its dna intercalation activity, it can be inferred that it affects pathways related to dna replication and transcription . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The compound’s dna intercalation activity suggests that it may have good cellular uptake

Result of Action

The compound’s DNA intercalation activity can lead to the inhibition of DNA replication and transcription, resulting in cell cycle arrest and apoptosis . This makes it a potential candidate for anticancer therapy . In particular, it has been shown to have potent anti-proliferative activity against HepG2, HCT116, and MCF-7 cancer cell lines .

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)sulfanyl-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-2-10-26-19(30)15-9-8-13(18(29)23-14-6-4-3-5-7-14)11-16(15)27-20(26)24-25-21(27)31-12-17(22)28/h8-9,11,14H,2-7,10,12H2,1H3,(H2,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNZTPLOXJROCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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